Fmoc-L-3-Cyanophenylalanine

Vue d'ensemble

Description

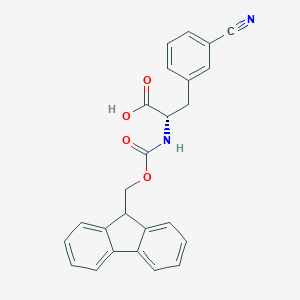

Fmoc-L-3-Cyanophenylalanine, also known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyanophenyl)propanoic acid, is a derivative of phenylalanine. It is primarily used in the field of peptide synthesis as a protecting group for the amino group of amino acids. The compound is characterized by its molecular formula C25H20N2O4 and a molecular weight of 412.44 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fmoc-L-3-Cyanophenylalanine can be synthesized through various methods. One common synthetic route involves the reaction of N-(9-Fluorenylmethoxycarbonyloxy)succinimide with L-3-Cyanophenylalanine in the presence of N-ethyl-N,N-diisopropylamine in a mixture of water and acetonitrile at room temperature for one hour . This method yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. These machines facilitate the coupling of Fmoc-protected amino acids to form peptides, ensuring high purity and yield. The process is optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-L-3-Cyanophenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The cyanophenyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical peptide synthesis.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

N-ethyl-N,N-diisopropylamine: Used as a base in the synthesis process.

Acetonitrile and Water: Solvents used in the reaction medium.

Major Products Formed

The primary product formed from the reactions involving this compound is the protected amino acid derivative, which is then used in further peptide synthesis .

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :

Fmoc-L-3-Cyanophenylalanine is widely used as a key component in solid-phase peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during the synthesis process, facilitating the assembly of peptides with high purity and yield. This method is crucial for producing peptides that are used in various therapeutic applications.

Case Study :

A study demonstrated the successful synthesis of antimicrobial peptides using this compound as a building block. The resulting peptides exhibited significant activity against Gram-positive bacteria, highlighting the compound's utility in developing new antimicrobial agents .

Drug Development

Peptide-Based Therapeutics :

this compound plays a vital role in designing peptide-based drugs that target specific biological pathways. Its incorporation into peptide sequences has been linked to enhanced therapeutic efficacy, particularly in cancer treatment.

Case Study :

Research involving the encapsulation of azidothymidine (AZT) within this compound hydrogels showed a remarkable reduction in bacterial load in infected wounds. The hydrogels demonstrated controlled release properties and significant antimicrobial activity, making them promising candidates for wound healing applications .

Bioconjugation

Targeted Drug Delivery Systems :

The unique chemical properties of this compound facilitate bioconjugation processes, allowing for the attachment of peptides to various biomolecules. This capability is essential for creating targeted drug delivery systems that improve the specificity and effectiveness of therapeutic agents.

Case Study :

In a study focusing on protein engineering, researchers utilized this compound to create bioconjugates that enhanced protein stability and functionality. These modifications allowed for better targeting of therapeutic proteins to specific tissues, improving treatment outcomes .

Structural Studies

Fluorescent Probes :

this compound serves as an effective fluorescent probe for studying protein folding and interactions. Its intrinsic fluorescence properties make it suitable for investigating conformational changes in proteins under various conditions.

Case Study :

A detailed analysis using this compound as an infrared probe revealed insights into the oligomerization processes of antimicrobial peptides. The study highlighted how the incorporation of this compound allows researchers to monitor structural dynamics within biological membranes .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of Fmoc-L-3-Cyanophenylalanine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted reactions during peptide chain elongation. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-4-Cyanophenylalanine: Similar in structure but with the cyanophenyl group at the 4-position instead of the 3-position.

Fmoc-3-Cyano-L-phenylalanine: Another derivative with similar applications in peptide synthesis.

Uniqueness

Fmoc-L-3-Cyanophenylalanine is unique due to its specific positioning of the cyanophenyl group, which can influence the reactivity and properties of the resulting peptides. This makes it a valuable tool in the synthesis of peptides with specific structural and functional characteristics.

Activité Biologique

Fmoc-L-3-Cyanophenylalanine (Fmoc-L-3-CN-Phe) is a modified amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its unique properties and potential applications. This article explores the biological activity of Fmoc-L-3-CN-Phe, focusing on its structural characteristics, fluorescence properties, incorporation into peptides and proteins, and its implications in various biological studies.

Structural Characteristics

Fmoc-L-3-CN-Phe is characterized by the presence of a fluorinated phenylalanine residue with a cyano group at the para position. Its molecular formula is with a molecular weight of approximately 416.44 g/mol. The structure can be represented as follows:

This compound Structure

Fluorescence Properties

The fluorescence properties of Fmoc-L-3-CN-Phe make it an excellent probe for studying protein dynamics. Research indicates that the cyano group significantly influences the fluorescence quantum yield, which can be modulated by interactions with surrounding amino acids. For instance, hydrogen bonding to the cyano group enhances fluorescence, while quenching occurs through resonance energy transfer (RET) to nearby aromatic residues such as tryptophan (Trp) and tyrosine (Tyr) .

Key Findings on Fluorescence Modulation:

- Hydrogen Bonding : Increases fluorescence yield.

- Quenching Mechanisms : Notably affected by interactions with Tyr and Trp side chains.

- pH Dependence : The fluorescence intensity varies with pH due to changes in the protonation state of nearby amino acids .

Incorporation into Peptides and Proteins

Fmoc-L-3-CN-Phe can be incorporated into peptides using solid-phase peptide synthesis (SPPS) or recombinant techniques. This versatility allows researchers to study its effects within various protein structures. Its incorporation has been utilized in studies examining protein folding, membrane interactions, and amyloid formation .

Case Study: Protein Folding

A recent study utilized Fmoc-L-3-CN-Phe to investigate the folding dynamics of a small globular protein, NTL9. The findings revealed that while the cyano group appeared exposed to solvent in IR measurements, its fluorescence was significantly quenched due to interactions with a Tyr side chain in the folded state. This highlighted the importance of considering local environments when interpreting fluorescence data .

Applications in Biological Research

The unique properties of Fmoc-L-3-CN-Phe have led to its application in various research areas:

- Protein Structure Analysis : As a fluorescent probe to study conformational changes.

- Drug Design : Potential use in developing therapeutics targeting specific protein interactions.

- Biomolecular Imaging : As a tool for visualizing protein localization and dynamics within cells.

Comparative Analysis of Related Compounds

To better understand the biological activity of Fmoc-L-3-CN-Phe, it is useful to compare it with other similar compounds. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Molecular Weight | Fluorescence Properties |

|---|---|---|---|

| This compound | 416.44 g/mol | High quantum yield; quenched by aromatic residues | |

| p-Cyanophenylalanine | 144.16 g/mol | Useful as a probe; affected by side-chain interactions | |

| Fmoc-Tyrosine | 288.29 g/mol | Strong fluorescence; less sensitive to quenching |

Propriétés

IUPAC Name |

(2S)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLOUTPKZUJTGV-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426256 | |

| Record name | Fmoc-L-3-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-36-9 | |

| Record name | Fmoc-L-3-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.